molecular formula C15H15BrN2O3S2 B4854140 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine

1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B4854140
M. Wt: 415.3 g/mol
InChI Key: GIRBVAFYDAPLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, also known as BTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTPP is a piperazine derivative that has a unique molecular structure, making it an interesting subject for research.

Mechanism of Action

1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is believed to act as a modulator of certain neurotransmitter receptors in the brain, including the serotonin receptor and the dopamine receptor. By modulating these receptors, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine may have an impact on various physiological and biochemical processes in the body, including mood, cognition, and motor function. The exact mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in the body. In animal studies, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to enhance the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in mood regulation and motor function. 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has several advantages as a research compound, including its unique molecular structure, which makes it an interesting subject for study. 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is also relatively easy to synthesize and purify, making it a viable compound for research. However, there are also limitations to using 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the development of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine and its potential therapeutic applications. Another area of interest is the use of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine as a research tool to study the role of certain neurotransmitters in the brain and to develop new treatments for neurological disorders. Overall, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is a promising compound for research, and further study is needed to fully understand its potential applications.

Scientific Research Applications

1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy and safety. In neuroscience, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been used to study the role of certain neurotransmitters in the brain and to develop new treatments for neurological disorders.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S2/c16-12-10-14(22-11-12)15(19)17-6-8-18(9-7-17)23(20,21)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRBVAFYDAPLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CS2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiophen-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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